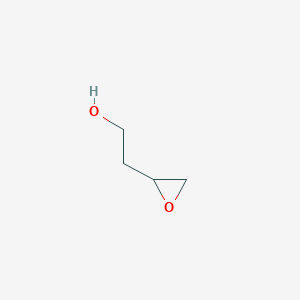

2-(Oxiran-2-yl)ethan-1-ol

Descripción

Significance as a Bifunctional Chiral Synthon in Advanced Chemical Synthesis

At the heart of its utility, 2-(oxiran-2-yl)ethan-1-ol is prized as a bifunctional chiral synthon. chemrxiv.orgresearchgate.netacs.org This means it possesses two distinct reactive sites—an epoxide ring and a primary alcohol—within a single, asymmetric framework. This duality allows for a wide array of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. The term "chiral synthon" refers to a building block that introduces a specific three-dimensional arrangement, or chirality, into a target molecule. This is of paramount importance in medicinal chemistry, where the biological activity of a drug is often dictated by its specific stereochemistry.

The ability to introduce chirality in a controlled manner is a cornerstone of modern drug discovery and development. Many pharmaceuticals are chiral, and often only one of the two possible enantiomers (mirror-image isomers) exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. The use of chiral synthons like this compound provides an efficient pathway to enantiomerically pure or enriched compounds, which is crucial for producing safe and effective medicines. researchgate.net

For instance, derivatives of this compound are key intermediates in the synthesis of various biologically active substances. google.com Its application extends to the creation of complex organic molecules, including pharmaceuticals and agrochemicals. The development of efficient methods for the enantioselective synthesis of such chiral building blocks is a significant area of research. acs.orgchemrxiv.org

Overview of Key Structural Features and Their Chemical Relevance

The chemical reactivity of this compound is dictated by its two key functional groups: the epoxide (oxirane) ring and the hydroxyl (-OH) group.

The Epoxide Ring: The three-membered epoxide ring is highly strained and therefore susceptible to ring-opening reactions. This reactivity is a key feature, allowing for the introduction of a variety of nucleophiles. mdpi.com The ring can be opened under both acidic and basic conditions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This versatility is fundamental to its role as a synthetic building block. For example, the reaction with nucleophiles can lead to the formation of vicinal amino alcohols, a structural motif present in many biologically active compounds. mdpi.com

The Hydroxyl Group: The primary hydroxyl group is also a versatile functional handle. It can undergo a range of reactions common to alcohols, such as oxidation to aldehydes or carboxylic acids, and esterification. This allows for further functionalization and elaboration of the molecular structure.

The presence of both these functional groups in a single molecule allows for sequential or even cascade reactions, where a transformation at one site can be followed by a reaction at the other, leading to the rapid construction of molecular complexity. oaepublish.com The stereocenter at the C2 position of the oxirane ring is a critical feature, as it imparts chirality to the molecule and any subsequent products derived from it.

Table 1: Key Structural and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H8O2 | nih.gov |

| Molecular Weight | 88.11 g/mol | nih.govsigmaaldrich.com |

| IUPAC Name | 2-(oxiran-2-yl)ethanol | nih.gov |

| Key Functional Groups | Epoxide (Oxirane), Primary Alcohol | |

| Chirality | Contains a stereocenter |

Scope of Academic Inquiry and Research Directions

The unique combination of functionality and chirality in this compound has spurred a wide range of academic research. Current investigations are focused on several key areas:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring new and more efficient ways to synthesize both racemic and enantiomerically pure forms of this compound. google.com This includes the use of catalytic enantioselective epoxidation of homoallylic alcohols. google.com

Applications in Total Synthesis: The compound serves as a valuable starting material or intermediate in the total synthesis of complex natural products and other target molecules. rsc.org Its ability to introduce a chiral center and two functional groups in a single step makes it an attractive building block for streamlining synthetic routes.

Synthesis of Bioactive Molecules: A significant area of research involves the use of this compound and its derivatives to synthesize novel compounds with potential therapeutic applications. mdpi.com This includes the development of new antibacterial agents and other pharmaceuticals. mdpi.com For example, it has been used in the synthesis of intermediates for drugs like ezetimibe, dapoxetine, duloxetine, and atomoxetine. acs.orgnih.gov

Catalytic Transformations: There is growing interest in developing catalytic methods to transform this compound into other valuable chiral building blocks. This includes catalytic ring-opening reactions and other functional group interconversions. scholaris.ca

The ongoing research into this compound underscores its importance as a versatile and valuable tool in the arsenal (B13267) of the modern organic and medicinal chemist. Its unique structural features and reactivity continue to inspire the development of new synthetic strategies and the discovery of novel bioactive compounds.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(oxiran-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-2-1-4-3-6-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSUMWIDHQEMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347678 | |

| Record name | 2-(2-Oxiranyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19098-31-8 | |

| Record name | 2-(2-Oxiranyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxiran-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Approaches for 2 Oxiran 2 Yl Ethan 1 Ol

Enantioselective Synthesis Strategies

Achieving high enantiomeric purity is often crucial for the application of chiral molecules in fields like pharmaceuticals and materials science. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. ru.nl These strategies can be broadly categorized into those that use a "chiral pool" of naturally occurring enantiopure starting materials and those that employ asymmetric catalysis to induce chirality.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is transferred to the product through a series of stereospecific reactions.

A well-established stereospecific synthesis route begins with an enantiomerically pure form of malic acid, such as (R)-malic acid. chegg.com This multi-step process leverages the defined stereocenter of the starting material to produce the target chiral epoxy alcohol. The sequence typically involves:

Esterification: The carboxylic acid groups of malic acid are esterified, for example, by reacting with ethanol (B145695) in the presence of an acid catalyst. chegg.com

Protection: The secondary alcohol group is protected, often using dihydropyran, to prevent it from reacting in subsequent steps. chegg.com

Reduction: The ester groups are reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄). chegg.com

Selective Tosylation: The primary hydroxyl group derived from the C4-carboxyl group is selectively converted into a good leaving group, such as a tosylate, by reaction with tosyl chloride (TsCl) in pyridine (B92270). chegg.com

Epoxide Formation: Treatment with a base, such as potassium hydroxide (B78521) (KOH), induces an intramolecular Williamson ether synthesis. The remaining alkoxide attacks the carbon bearing the tosylate, displacing it and forming the desired epoxide ring with a defined stereochemistry. chegg.com

Another common strategy involves the intramolecular cyclization of a halohydrin or a derivative of a diol. This approach relies on a nucleophilic substitution reaction where an alkoxide displaces a halide or another suitable leaving group on an adjacent carbon atom to form the epoxide ring. For instance, starting from a chiral 1,2,4-butanetriol (B146131) derivative, the terminal primary alcohol can be selectively converted into a good leaving group (e.g., tosylate or bromide). The secondary alcohol at C2 can then be deprotonated with a base, and the resulting alkoxide performs an intramolecular SN2 reaction to form the 2-(oxiran-2-yl)ethan-1-ol structure. The stereochemistry of the starting diol dictates the stereochemistry of the final epoxide product.

Asymmetric catalysis involves using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. One of the most effective methods for resolving racemic terminal epoxides is the Jacobsen Hydrolytic Kinetic Resolution (HKR). researchgate.net

In this process, a racemic mixture of this compound is treated with a substoichiometric amount of water in the presence of a chiral cobalt-based salen catalyst. The catalyst selectively promotes the hydrolysis of one enantiomer to its corresponding diol at a much faster rate than the other. researchgate.net This leaves the unreacted, less reactive enantiomer of the epoxide in high enantiomeric excess (ee). While the theoretical maximum yield for the resolved epoxide is 50%, this method is highly valued for achieving excellent enantiomeric purity. researchgate.net

| Parameter | Description |

|---|---|

| Starting Material | Racemic this compound |

| Method | Hydrolytic Kinetic Resolution (HKR) |

| Catalyst | Chiral (Salen)Co(III) Complex |

| Reagent | Water (H₂O) |

| Fast-Reacting Product | Butane-1,2,4-triol |

| Recovered Product | Enantioenriched this compound |

| Theoretical Max. Yield | 50% |

| Achievable Purity | High enantiomeric excess (>99% ee) |

Asymmetric Catalysis in Epoxidation or Hydroxylation Reactions

Multistep Linear and Convergent Synthetic Pathways

The construction of this compound and its derivatives can be part of a larger synthetic plan, which can be designed in either a linear or convergent fashion.

Convergent Synthesis: A convergent synthesis involves preparing different fragments of the final molecule separately and then combining them at a later stage. This approach is generally more efficient for complex molecules as it involves fewer steps in the longest linear sequence. researchgate.net

A modern example of a multistep linear pathway is the telescoped continuous flow process used to synthesize related chiral epoxy alcohols like (1R)-2-(Oxiran-2-yl)-1-phenylethan-1-ol. nih.govacs.org This process involves an asymmetric allylboration of an aldehyde followed by selective epoxidation of the resulting alkene. nih.govacs.org Such a pathway, adapted for this compound, would represent a highly controlled, linear sequence.

| Step | Reaction Type | Reagents/Catalyst | Intermediate/Product | Reported Yield |

|---|---|---|---|---|

| 1 | Asymmetric Allylboration | Aldehyde, AllylBpin, Chiral Phosphoric Acid Catalyst | Chiral Homoallylic Alcohol | ~99% acs.org |

| 2 | Selective Epoxidation | m-CPBA or similar | Chiral Epoxy Alcohol | ~95% acs.org |

Process Optimization and Scale-Up Considerations in Academic Synthesis

The successful synthesis of this compound, also known as 3,4-epoxy-1-butanol, in an academic research setting is contingent not only on the chosen synthetic route but also on the meticulous optimization of reaction parameters and the feasibility of scaling the process for producing larger quantities. Academic laboratories often require gram-scale quantities of key intermediates for extensive biological evaluations or for use in the synthesis of more complex target molecules. researchgate.net Therefore, process optimization and scale-up are critical considerations that bridge the gap between initial discovery and practical application.

The primary goals of process optimization in this context are to maximize the reaction yield, improve the purity of the final product, minimize reaction times, and ensure the process is reproducible. Key parameters that are typically scrutinized during optimization studies include the choice of solvent, catalyst type and loading, reaction temperature, and the molar ratio of reactants.

For instance, the formation of the epoxide ring is a crucial step in many synthetic routes to this compound. The efficiency of this epoxidation can be highly dependent on the reaction conditions. Academic studies often involve screening various catalysts and solvents to find the optimal combination. While some syntheses may utilize commercially available reagents, others focus on developing novel catalytic systems to improve efficiency and selectivity. researchgate.net The choice of an oxidizing agent and catalyst system is paramount, with factors like cost, availability, and environmental impact playing a role in academic research aimed at developing "green" chemistry protocols. researchgate.net

A telescoped continuous flow process represents an advanced approach to synthesis and scale-up, allowing for the integration of multiple reaction steps without isolating intermediates. acs.orgacs.org This method can significantly improve efficiency and safety. For example, in a related synthesis of 1-aryl-2-(oxiran-2-yl)ethan-1-ols, a two-step sequence involving asymmetric allylboration followed by selective epoxidation was successfully implemented in a continuous flow system, which remained stable for at least 7 hours, demonstrating its potential for larger-scale production. acs.orgacs.org

The transition from a small-scale (millimole) to a larger-scale (gram or mole) synthesis introduces several challenges. rsc.orgrsc.org Issues such as heat transfer, mass transport, and reagent addition rates become more critical as the reaction volume increases. What works on a 1 mmol scale may not be directly transferable to a 100 mmol scale without careful re-optimization. For example, a reaction might be scaled up to a 1.0 mmol scale with no negative impact on stereoselectivity, but further increases could require adjustments to maintain the same level of performance. rsc.org

Purification is another significant consideration in scale-up. While small-scale reactions can often be purified using column chromatography, this method becomes cumbersome and expensive for larger quantities. Therefore, developing a synthesis that yields a product pure enough to be isolated by crystallization or distillation is a key goal of process optimization for scale-up.

The following table illustrates a hypothetical optimization of a key reaction step in the synthesis of an epoxy alcohol, based on typical parameters investigated in academic research.

Table 1: Optimization of Reaction Conditions for Epoxidation

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Catalyst A (5) | Dichloromethane | 25 | 12 | 85 | 78 |

| 2 | Catalyst A (10) | Dichloromethane | 25 | 12 | 95 | 88 |

| 3 | Catalyst A (10) | Acetonitrile | 25 | 12 | 98 | 92 |

| 4 | Catalyst A (10) | Acetonitrile | 40 | 6 | 99 | 95 |

| 5 | Catalyst B (10) | Acetonitrile | 40 | 6 | 92 | 85 |

This table is a representative example and does not reflect actual experimental data for the synthesis of this compound.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,4-Epoxy-1-butanol |

| 1-Aryl-2-(oxiran-2-yl)ethan-1-ol |

| Dichloromethane |

| Acetonitrile |

| Tetrahydrofuran (B95107) |

| Malic acid |

| Epoxybutane |

Reactivity and Fundamental Reaction Mechanisms of 2 Oxiran 2 Yl Ethan 1 Ol

Epoxide Ring-Opening Reactions

The opening of the epoxide ring in 2-(oxiran-2-yl)ethan-1-ol can be initiated by various reagents and conditions, proceeding through mechanisms with characteristics of either SN1 or SN2 pathways. The specific mechanism and resulting product structure are highly dependent on whether the reaction is conducted under basic/nucleophilic or acidic/electrophilic conditions. libretexts.org

The regioselectivity of nucleophilic attack on the asymmetric epoxide ring of this compound is a critical aspect of its reactivity, dictated by the reaction conditions.

Under basic or nucleophilic conditions , the reaction proceeds via a classic SN2 mechanism. Potent nucleophiles, such as alkoxides, hydroxides, or amines, directly attack one of the electrophilic carbons of the epoxide ring. chemistrysteps.com Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom (C4). This is because the SN2 transition state is sensitive to crowding, making the more accessible carbon the favored site of reaction. chemistrysteps.comlibretexts.org This pathway leads to the formation of a product where the nucleophile is attached to the terminal carbon of the original epoxide.

Conversely, under acidic conditions , the reaction mechanism shifts to have substantial SN1 character. libretexts.org The first step involves the protonation of the epoxide oxygen by an acid, which creates a good leaving group (a hydroxyl group) and activates the ring. chemistrysteps.comlibretexts.org This is followed by the nucleophilic attack. In this scenario, a partial positive charge develops on the epoxide carbons in the transition state. This positive charge is better stabilized by the more substituted carbon (C3), due to hyperconjugation. Consequently, weak nucleophiles, such as water or alcohols, will preferentially attack the more substituted C3 carbon. chemistrysteps.comlibretexts.org

The distinct regiochemical outcomes under different pH conditions are summarized below:

Strong Nucleophiles (Basic Conditions): Attack occurs at the less substituted position (C4).

Weak Nucleophiles (Acidic Conditions): Attack occurs at the more substituted position (C3). chemistrysteps.com

| Reaction Condition | Mechanism Type | Site of Attack | Primary Product Type |

|---|---|---|---|

| Basic (e.g., RO⁻) | SN2 | Less substituted carbon (C4) | Primary alcohol derivative |

| Acidic (e.g., H₃O⁺) | SN1-like | More substituted carbon (C3) | Secondary alcohol derivative |

The proximate hydroxyl group in this compound can act as an internal nucleophile, leading to cyclization. The outcome of this intramolecular reaction is dependent on whether the alcohol is deprotonated (alkoxide) or if the system is protonated (acid-catalyzed).

When this compound is treated with a base, the corresponding 3,4-epoxybutoxide anion is formed. This anion can undergo intramolecular nucleophilic attack on the epoxide ring. Two primary pathways are possible: attack at the C3 carbon to form a four-membered oxetane (B1205548) ring (a 4-exo-tet cyclization), or attack at the C4 carbon to form a five-membered tetrahydrofuran (B95107) (oxolane) ring (a 5-endo-tet cyclization).

According to Baldwin's rules for ring closure, which are based on the stereochemical requirements for orbital overlap, 5-exo-tet cyclizations are generally favored, while 4-exo-tet cyclizations are also considered favorable. wikipedia.orguni-giessen.de However, experimental studies on 3,4-epoxy-alcohols have shown that under basic conditions in aqueous media, the formation of the four-membered oxetane ring is the main product. rsc.org This indicates that the 4-exo-tet pathway is kinetically preferred over the 5-endo-tet pathway in this specific system. rsc.org Under anhydrous conditions, however, a dimer containing a five-membered oxolane ring has been observed as the sole product, suggesting that the formation of the five-membered ring is thermodynamically favorable but kinetically slower for the monomeric cyclization. rsc.org

| Pathway | Site of Attack | Ring Size | Product Type | Baldwin's Rule Classification | Observed Outcome |

|---|---|---|---|---|---|

| Path A | C3 | Four-membered | Oxetane | 4-exo-tet (Favored) | Kinetic Product |

| Path B | C4 | Five-membered | Oxolane (Tetrahydrofuran) | 5-endo-tet (Disfavored) | Not observed from monomer |

The competition between the formation of four- and five-membered rings is a classic example of kinetic versus thermodynamic control.

Kinetic Control: At lower temperatures or under conditions where the reaction is irreversible, the product that is formed fastest will predominate. This product corresponds to the reaction pathway with the lowest activation energy. researchgate.netscripps.edu The preferential formation of the oxetane from the 3,4-epoxybutoxide anion under hydrolytic conditions suggests it is the kinetic product . rsc.org The transition state leading to the four-membered ring is lower in energy than the one leading to the five-membered ring.

Thermodynamic Control: At higher temperatures or under conditions where the cyclization is reversible, the most stable product will be the major isomer formed. researchgate.netscripps.edu While the five-membered tetrahydrofuran ring is generally more thermodynamically stable than the strained four-membered oxetane ring, its direct formation from the monomer is kinetically disfavored according to experimental observations. rsc.org The formation of an oxolane-containing dimer under anhydrous conditions further supports the thermodynamic preference for the five-membered ring system, even if it is not formed via a simple intramolecular cyclization. rsc.org

In the presence of an acid catalyst, both the epoxide oxygen and the hydroxyl group can be protonated. Protonation of the epoxide oxygen significantly activates it for nucleophilic attack. libretexts.org The intramolecular attack of the neutral hydroxyl group on the protonated epoxide follows a different regiochemical course than the alkoxide cyclization.

The reaction proceeds through a transition state with significant SN1 character, where a partial positive charge builds up on the carbon atoms of the epoxide. This positive charge is better stabilized at the more substituted C3 position. Therefore, the internal hydroxyl nucleophile will preferentially attack the C3 carbon. This cyclization is classified as a 5-exo-tet process, which is favored by Baldwin's rules. wikipedia.orguni-giessen.de This pathway leads to the formation of a five-membered ring, specifically a substituted tetrahydrofuran. This outcome is in direct contrast to the base-catalyzed pathway, which yields a four-membered ring.

Besides protonation by Brønsted acids, the epoxide ring of this compound can be activated by other electrophiles, most notably Lewis acids. Lewis acids, such as boron trifluoride (BF₃·OEt₂) or metal triflates (e.g., La(OTf)₃), function by coordinating to the lone pair of electrons on the epoxide oxygen. wikipedia.orgnih.gov

This coordination polarizes the C-O bonds and makes the epoxide carbons more electrophilic, thereby facilitating nucleophilic attack under milder conditions than might otherwise be required. wikipedia.org The mechanism is analogous to acid catalysis, and the ring-opening typically exhibits similar regioselectivity, with the nucleophile attacking the more substituted carbon (C3). nih.gov The use of specific Lewis acids can offer enhanced control over the reaction's regioselectivity and stereoselectivity. For instance, lanthanide triflates have been used to catalyze the intramolecular aminolysis of 3,4-epoxy amines, an analogous system, to selectively yield either four- or five-membered rings depending on the substrate's stereochemistry. frontiersin.org

Intramolecular Cyclization Pathways

Reactions Involving the Primary Hydroxyl Group

The primary hydroxyl (-OH) group in this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is central to the synthesis of more complex molecules, allowing for the introduction of new functionalities while potentially preserving the reactive epoxide ring for subsequent reactions.

The conversion of the primary alcohol into other functional groups is a fundamental strategy in organic synthesis. These derivatization reactions are crucial for building molecular complexity and altering the chemical properties of the parent molecule. The key challenge in the derivatization of this compound is to achieve chemoselectivity, modifying the hydroxyl group without inducing the opening of the strained epoxide ring. wikipedia.org

Common derivatization approaches for primary alcohols include conversion to esters, ethers, and alkyl halides. nih.gov

Esterification: The hydroxyl group can be converted to an ester by reacting with acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction introduces an acyl group and is often used to protect the alcohol or to introduce a specific molecular tag. nih.govresearchgate.net

Etherification: Formation of an ether (e.g., a benzyl (B1604629) ether or a silyl (B83357) ether) serves as a common protecting group strategy. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a standard method. Care must be taken as the alkoxide could potentially react with the epoxide intramolecularly.

Conversion to Halides: The hydroxyl group can be replaced by a halogen (Cl, Br, I) using various reagents. For example, thionyl chloride (SOCl₂) can convert the alcohol to an alkyl chloride, while phosphorus tribromide (PBr₃) yields an alkyl bromide. These transformations convert the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions.

| Reaction Type | Reagent(s) | Resulting Functional Group | Purpose |

|---|---|---|---|

| Esterification | Acyl Chloride (RCOCl), Pyridine | Ester (-OCOR) | Protection, Functionalization |

| Etherification (Silyl Ether) | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Silyl Ether (-OSi(CH₃)₂(C(CH₃)₃)) | Protection |

| Halogenation | Thionyl Chloride (SOCl₂) | Alkyl Chloride (-Cl) | Activation for Substitution |

| Halogenation | Phosphorus Tribromide (PBr₃) | Alkyl Bromide (-Br) | Activation for Substitution |

Oxidation: The primary alcohol moiety of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The selection of a mild oxidizing agent is crucial to prevent over-oxidation and unwanted reactions with the epoxide ring.

Common mild oxidizing agents suitable for converting primary alcohols to aldehydes include Pyridinium chlorochromate (PCC) and reagents used in Swern or Dess-Martin periodinane oxidations. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to a carboxylic acid.

Reduction: The term "reduction" of an alcohol moiety typically refers to its complete removal (deoxygenation) to form an alkane. This is a challenging transformation that requires converting the hydroxyl group into a better leaving group (like a tosylate) followed by reduction with a powerful hydride reagent such as lithium aluminum hydride (LiAlH₄). More direct methods are less common. In the context of this compound, such a reaction would yield ethyl-oxirane. It is important to distinguish this from the reduction of the epoxide ring, which can be opened and reduced under different conditions. organic-chemistry.org

| Process | Reagent(s) | Product | Notes |

|---|---|---|---|

| Mild Oxidation | Pyridinium chlorochromate (PCC) | 2-(Oxiran-2-yl)acetaldehyde | Stops at the aldehyde stage. |

| Strong Oxidation | Potassium permanganate (KMnO₄) | 2-(Oxiran-2-yl)acetic acid | Oxidizes primary alcohol to a carboxylic acid. |

| Deoxygenation (Reduction) | 1. Tosyl chloride, Pyridine; 2. LiAlH₄ | Ethyl-oxirane | Two-step process to remove the hydroxyl group. |

Radical Reactions and Fragmentation Pathways of Related Structures

While the radical chemistry of this compound itself is not extensively documented, the behavior of structurally related strained cyclic ethers, particularly oxetanes, provides significant insight into potential reaction pathways. The high ring strain in these molecules facilitates ring-opening reactions under various conditions, including those involving radical intermediates.

Oxetanes, four-membered cyclic ethers, are valuable building blocks whose reactivity is governed by their significant ring strain (approximately 106 kcal/mol). researchgate.net While their ring-opening via polar mechanisms is well-studied, pathways involving radical intermediates are a more recent area of exploration. thieme-connect.com

Generation and Ring-Opening of Oxetanyl Radicals: Recent research has demonstrated that oxetanes can serve as effective precursors to carbon-centered radicals through catalytic processes. researchgate.netacs.org One notable strategy involves a cobalt-catalyzed approach where an alkylated cobalt complex is formed from vitamin B12 and the oxetane. researchgate.netchemrxiv.org Subsequent homolytic cleavage of the cobalt-carbon bond, often induced by light, generates a nucleophilic alkyl radical. researchgate.net This process effectively opens the oxetane ring, creating a radical species that can participate in further reactions. researchgate.net

The mechanism can be summarized as:

Activation: The oxetane is activated, for instance, by a Lewis acid.

Ring-Opening: A reduced cobalt(I) complex attacks the activated oxetane, leading to a ring-opened alkyl-cobalt(III) intermediate.

Homolysis: Photochemical energy promotes the homolytic cleavage of the Co-C bond, releasing a carbon-centered radical.

Fragmentation and Scission Pathways: Once formed, radical intermediates derived from cyclic ethers can undergo various fragmentation or scission events. In photochemical contexts, oxetanes in an excited state can undergo C-O or C-C bond scission. acs.org One identified pathway involves the fragmentation of the oxetane into smaller molecules, such as formaldehyde (B43269) and an alkene, a process known as a [2+2] cycloreversion. acs.org

Another significant fragmentation pathway for radicals is β-scission. nih.gov For an alkoxy radical generated from an oxetane ring, β-scission would involve the cleavage of an adjacent C-C bond, which can relieve ring strain and lead to a more stable, open-chain radical species. acs.org The specific fragmentation pattern depends on the substitution of the oxetane ring and the stability of the resulting radical and neutral fragments.

| Initiation Method | Key Intermediate | Primary Mechanism | Resulting Species/Products |

|---|---|---|---|

| Co-catalysis (e.g., with Vitamin B12) | Alkyl-cobalt(III) complex | Reductive Ring-Opening & Homolysis | Carbon-centered alkyl radical |

| Photocatalysis / Direct Photolysis | Excited-state oxetane | [2+2] Cycloreversion | Aldehydes, Ketones, Alkenes |

| Radical Initiator (e.g., from N-O bond fragmentation) | Alkoxy radical | β-Scission | Open-chain radical, Carbonyl compounds |

Derivatives, Analogues, and Structure Reactivity Relationships

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives from 2-(oxiran-2-yl)ethan-1-ol and related glycidol (B123203) compounds is a focal point of contemporary chemical research, leveraging versatile reaction mechanisms to introduce a wide array of functional groups.

Thiol-epoxy "click" chemistry has emerged as a highly efficient and versatile strategy for the functionalization of polymers and molecules containing epoxide groups. acs.org This reaction involves the base-catalyzed nucleophilic ring-opening of the epoxide by a thiol, forming a stable β-hydroxythio-ether linkage. photopolymer.it The process is characterized by its rapidity, high yield, and minimal side reactions, often proceeding under ambient conditions and in biocompatible solvents. acs.org

A key advantage of the thiol-epoxy reaction is its chemoselectivity. Thiols are generally more potent nucleophiles than amines, allowing for targeted modification even in the presence of amine groups, particularly when reaction conditions are optimized. acs.org This method provides a distinct advantage over other thiol-based reactions like radical thiol-ene additions by forming hydrolytically stable linkages without the need for radical initiators, which can cause unwanted side reactions. acs.org

Research has demonstrated the successful application of this chemistry to create advanced materials. For instance, thermosetting polymers have been developed by curing eugenol-derived glycidyl (B131873) compounds with multifunctional thiols. upc.edumdpi.com This approach has been shown to yield materials with enhanced thermomechanical properties compared to those prepared via thiol-ene processes. upc.edu The efficiency of the thiol-epoxy reaction allows for the creation of crosslinked networks with high glass transition temperatures (Tg). upc.edu Furthermore, photobase generators can be employed to initiate the thiol-epoxy curing process upon exposure to light, enabling spatial and temporal control over the network formation. photopolymer.it

Table 1: Examples of Thiol-Epoxy Click Reactions with Glycidyl Derivatives

| Epoxide Monomer | Thiol Curing Agent | Catalyst/Initiator | Resulting Material/Application | Reference |

|---|---|---|---|---|

| Glycidyl-bearing polymers | Biorelevant sulfhydryl molecules (e.g., cysteine) | Base catalyst | Bioconjugated polymers for biomedical applications | acs.org |

| Triglycidyl eugenol (B1671780) derivative (3EPO-EU) | Eugenol-derived thiol (3SH-EU), Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | Base catalyst | Bio-based epoxy thermosets for coatings | upc.edu |

| Epoxy monomers with o-nitrobenzyl ester (o-NBE) groups | Multi-functional thiols | Photolatent base (visible light activated) | Photo-responsive networks with switchable properties | photopolymer.it |

| Diallyl glycidyl eugenol | Thiol derivatives | Photoinitiation followed by thermal curing | Dual-cured thermosets with improved mechanical properties | mdpi.com |

Various synthetic routes have been established for the preparation of substituted glycidol derivatives. A common industrial process involves the conversion of 3-chloro-1,2-propanediol (B139630) to glycidol in situ, which then reacts with a nucleophilic substrate to yield the desired derivative. google.comgoogle.com This method can be performed as a one-pot synthesis, avoiding the isolation of the intermediate glycidol. google.com The use of phosphate (B84403) salts has been shown to accelerate this conversion compared to carbonate salts, enhancing the reaction rate. google.com

Substrates for this reaction are typically electrophilic and include acyl halides, acid anhydrides, and sulfonyl halides, leading to the formation of glycidyl esters and sulfonates. google.com Another approach involves the reaction of glycidol with alcohols, catalyzed by bases like alkaline metal hydroxides, to produce 3-alkoxypropan-1,2-diols, which are valuable as glycerol-derived solvents. rsc.orgunizar.es

Furthermore, poly(glycidol) can be chemically modified to introduce various functionalities. For example, reacting poly(glycidol) with anhydrides such as glutaric anhydride (B1165640) or 1,2-cyclohexanedicarboxylic anhydride produces carboxylated derivatives with varying hydrophobicities, which have applications in creating pH-sensitive liposomes. acs.org

Stereochemical Control and Diastereomeric Relationships

Controlling the stereochemistry during the synthesis and reaction of glycidol and its derivatives is crucial for producing specific, biologically active molecules. Enantioselective synthesis strategies are often employed to obtain a single desired stereoisomer. chemrxiv.org

For instance, the enantioselective epoxidation of allylic alcohols is a key step in synthesizing chiral epoxide intermediates. chemrxiv.org The subsequent ring-opening of these chiral epoxides allows for the creation of products with defined stereocenters. The regioselectivity of the epoxide ring-opening is predictable, typically occurring at the least sterically hindered carbon under basic or alkaline conditions. chemrxiv.org

The synthesis of multifunctionalized heterocycles demonstrates the importance of diastereomeric relationships. In one study, the N-alkylation of a racemic pyroglutamic acid derivative with epibromohydrin (B142927) resulted in a mixture of diastereoisomers. nih.gov The subsequent cyclization reactions and their outcomes were influenced by the stereochemistry of these intermediates. nih.gov Similarly, the synthesis of 2-arylazetidines from N-substituted benzylaminomethyloxiranes can be highly regio- and diastereoselective, yielding strained four-membered rings over thermodynamically favored five-membered rings under kinetically controlled conditions. acs.orgresearchgate.net

Computational and Experimental Elucidation of Structure-Reactivity Correlations

The interplay between structure and reactivity in this compound and related compounds has been extensively investigated through a combination of computational modeling and experimental studies. Density Functional Theory (DFT) calculations are a powerful tool for understanding reaction mechanisms, transition states, and the energetics of synthetic pathways.

Computational studies have provided insights into the decarboxylation of 1,2-glycerol carbonate to produce glycidol, revealing that under both base- and acid-catalyzed conditions, glycidol is the favored product over its 3-hydroxyoxetane isomer. researchgate.net DFT calculations have also been used to explore the mechanism of allyl alcohol epoxidation to form glycidol, indicating a preference for a direct nucleophilic attack of the alcohol on an electrophilic peroxo oxygen center. nih.gov

The synthesis of glycerol (B35011) monoethers from glycidol and alcohols has been optimized by combining experimental work with DFT calculations. rsc.orgunizar.es These theoretical studies helped identify the main reaction pathways and elucidated the causes behind variations in reaction selectivity, offering strategies for improvement. rsc.org Quantum chemical calculations have also been instrumental in explaining the regio- and diastereoselectivity observed in the ring-formation reactions of oxiranes, providing a theoretical basis for experimentally observed outcomes, such as Baldwin's rules for ring closure. acs.orgresearchgate.net

Experimental techniques, such as vacuum-ultraviolet (VUV) absorption spectroscopy, coupled with theoretical simulations using methods like time-dependent DFT (TD-DFT) and equation-of-motion coupled-cluster singles and doubles (EOM-CCSD), have been used to characterize the electronic transitions of substituted oxiranes. acs.org This combined approach helps to accurately predict experimental spectra and understand the influence of different conformers on the spectroscopic properties of these molecules. acs.org

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic and Spectrometric Analysis for Purity and Identity

Chromatography and mass spectrometry are cornerstone techniques for separating 2-(Oxiran-2-yl)ethan-1-ol from impurities and confirming its molecular structure.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of epoxy alcohols and separating stereoisomers. nih.govgoogle.com These methods separate compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For a polar compound like this compound, both normal-phase and reversed-phase HPLC can be utilized.

Chiral HPLC is particularly crucial for separating the enantiomers of asymmetrically substituted epoxides. google.com The enantiomeric excess of epoxy alcohols can be determined using chiral columns, which is vital in asymmetric synthesis. google.com

| Technique | Stationary Phase (Column) | Mobile Phase | Application for Epoxy Alcohols | Reference |

| RP-HPLC | C18 | Methanol / Water / Acetic Acid (80:20:0.01) | Separation of epoxy alcohol isomers from their hydrolysis products. nih.gov | nih.gov |

| NP-HPLC | Silica | Hexane / Isopropanol / Acetic Acid (100:2:0.02) | Separation of different epoxy alcohol isomers. nih.gov | nih.gov |

| Chiral HPLC | Chiralcel OD-H | Hexanes / 2-Propanol (95:5) | Determination of enantiomeric excess for chiral epoxy alcohols. google.com | google.com |

This table presents typical HPLC conditions used for the analysis of epoxy alcohols, which would be applicable to this compound.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight and structural information. weebly.com When coupled with liquid chromatography (LC-MS), it allows for the definitive identification of compounds separated by the LC system. nih.govnih.gov

The molecular formula of this compound is C₄H₈O₂, giving it a molecular weight of approximately 88.11 g/mol . nih.gov In a mass spectrometer, this would be observed as the molecular ion (M⁺) or, more commonly in techniques like electrospray ionization (ESI), as a protonated molecule [M+H]⁺ at m/z 89.1.

The fragmentation pattern in the mass spectrum provides a fingerprint for the molecule's structure. For this compound, expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the alcohol is a common fragmentation for primary alcohols. This would result in the loss of a CH₂OH radical (mass 31), leading to a fragment at m/z 57.

Loss of Water: Alcohols can readily lose a molecule of water (H₂O, mass 18) under ionization, which would produce a fragment ion at m/z 70.

Ring Cleavage: The strained oxirane ring can open and fragment in various ways, leading to characteristic smaller ions. For example, cleavage of the C-C bond of the ring could lead to a fragment from the loss of ethylene (B1197577) oxide (mass 44), resulting in an ion at m/z 44 or 45.

| Property / Fragment | Expected m/z | Description |

| Molecular Weight | 88.11 | The calculated molecular weight of C₄H₈O₂. nih.gov |

| Protonated Molecule [M+H]⁺ | 89.1 | The ion typically observed in soft ionization techniques like ESI or APCI. |

| [M-H₂O]⁺ | 70.1 | Fragment resulting from the dehydration (loss of water) of the molecular ion. |

| [M-CH₂OH]⁺ | 57.1 | Fragment resulting from the alpha-cleavage of the bond between the ethyl chain and the hydroxylmethyl group. |

| [C₂H₅O]⁺ | 45.1 | A common fragment (CH₂=O⁺H) resulting from cleavage adjacent to the alcohol. |

This table outlines the expected molecular weight and key mass spectrometry fragments for this compound.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical methods are fundamental to understanding the complex reaction pathways available to 2-(oxiran-2-yl)ethan-1-ol and its derivatives. These studies provide detailed energetic and structural information about transition states and intermediates that are often difficult to observe experimentally.

Ab initio and Density Functional Theory (DFT) are the cornerstones of computational studies on oxirane systems. They are employed to calculate the electronic structure and energies of molecules to elucidate reaction mechanisms.

A key reaction of this compound is its intramolecular cyclization upon deprotonation to the 3,4-epoxybutoxide anion. Theoretical studies using ab initio methods, specifically Møller-Plesset perturbation theory (MP2), have been conducted to explore this reaction. rsc.org Calculations at the MP2-Fc/6-31+G(d) level of theory indicate that the 3,4-epoxybutoxide anion can undergo competitive intramolecular nucleophilic (SNi) cyclizations. rsc.org These competing pathways involve four- and five-membered transition states, leading to the formation of deprotonated oxetan-2-ylmethanol (B110775) and tetrahydrofuran-3-ol, respectively. rsc.orgresearchgate.net The energy barriers for these two pathways are calculated to be comparable. rsc.org

DFT methods are also widely used due to their balance of computational cost and accuracy. The M06-2X functional, known for its performance with non-covalent interactions and reaction kinetics, has been applied to study the reaction mechanisms of related oxirane compounds. nih.govresearchgate.netacs.org For instance, theoretical calculations on the ring-closure reactions of N-substituted benzylaminomethyloxiranes were performed at the M06-2X/6-31G(d,p) level to understand the factors controlling the formation of four-membered azetidine (B1206935) rings. nih.govacs.org

Furthermore, various DFT functionals have been evaluated for their ability to predict the spectroscopic properties of oxiranes. In a study on the vacuum-ultraviolet (VUV) spectra of oxirane derivatives, time-dependent DFT (TD-DFT) calculations were performed using functionals such as CAM-B3LYP, M06-2X, and ωB97X-D to simulate the experimental spectra. acs.org

| Computational Method | Basis Set | System Studied | Purpose of Study | Reference |

|---|---|---|---|---|

| MP2 | 6-31+G(d) | 3,4-Epoxybutoxide anion | Investigate competitive SNi cyclization reaction mechanisms. | rsc.org |

| M06-2X | 6-31G(d,p) | N-substituted benzylaminomethyloxiranes | Explain regio- and diastereoselectivity in azetidine synthesis. | nih.govacs.org |

| TD-DFT (CAM-B3LYP, M06-2X, ωB97X-D) | Not Specified | Substituted Oxiranes | Simulate VUV spectra and assess the importance of conformers. | acs.org |

| CCSD(T)-F12 | cc-pVDZ-F12 | 2-Methyloxetanyl Radicals | Calculate stationary point energies on potential energy surfaces. | nih.gov |

Intrinsic Reaction Coordinate (IRC) computations are essential for validating calculated reaction pathways. An IRC calculation follows the minimum energy path downhill from a transition state structure, ensuring that it correctly connects the intended reactants and products. While not always explicitly detailed in publications, this analysis is a standard and critical step in any rigorous computational study of reaction mechanisms. For the cyclization of the 3,4-epoxybutoxide anion and the ring-formation reactions of substituted oxiranes, IRC calculations would be used to confirm that the located four- and five-membered transition states indeed lead to the corresponding cyclic products. rsc.orgnih.govacs.org

Potential Energy Surface (PES) mapping is a powerful computational technique used to explore the energy landscape of a chemical system. It helps in identifying the most stable conformations of a molecule and charting the energetic course of a chemical reaction, including all intermediates and transition states.

For the 3,4-epoxybutoxide anion, PES mapping revealed the energetic profiles of the competing cyclization reactions. rsc.org The calculations showed that while the activation barriers for the formation of the four-membered oxetane (B1205548) ring and the five-membered tetrahydrofuran (B95107) ring are similar (ca. 70 kJ mol⁻¹), the resulting deprotonated tetrahydrofuran-3-ol is thermodynamically more stable by a significant margin (82 kJ mol⁻¹). rsc.org

In a more complex example involving the synthesis of 2-arylazetidines from oxirane precursors, PES mapping was used to analyze four potential reaction pathways. nih.govacs.org The calculations demonstrated that the formation of the four-membered azetidine ring is kinetically favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring, providing a quantum chemical explanation for the experimental observations. nih.govacs.org These studies highlight how PES analysis can untangle kinetic versus thermodynamic control in complex reaction systems.

Molecular Dynamics Simulations for Conformer Analysis

While static quantum mechanical calculations are excellent for studying specific points on a PES, molecular dynamics (MD) simulations provide insight into the dynamic behavior, conformational flexibility, and temporal evolution of molecular systems.

A sophisticated application of conformational analysis is the use of nuclear ensemble approaches to predict spectroscopic properties. acs.org This method acknowledges that an experimental spectrum is an average over a multitude of conformations present at a given temperature. The approach involves generating a large number of geometries (an ensemble) that are representative of the molecule's conformational space. acs.org

A computational study on the VUV spectra of several oxiranes, including the structurally related 1-(oxiran-2-yl)ethan-1-one, utilized a nuclear ensemble approach to accurately simulate the experimental spectra. acs.org A key goal of this research was to determine if a reduced ensemble, or even a single conformer, could adequately reproduce the experimental data, thereby saving significant computational expense. acs.org The findings indicated that for some systems, the spectrum generated from the single lowest-energy conformer was largely representative of the spectrum generated from the full ensemble, demonstrating the importance of identifying the most populated and spectroscopically relevant conformers. acs.org

Theoretical Models for Predicting Selectivity and Reactivity

The study of the intramolecular cyclization of the 3,4-epoxybutoxide anion serves as a model for reactivity. rsc.org The calculated energy barriers provide a quantitative prediction of the conditions required for the reaction and the expected competition between products. rsc.org

A compelling example of predicting selectivity is found in the synthesis of 2-arylazetidines from oxirane-containing starting materials. nih.govacs.org Experimental results showed a high degree of regio- and diastereoselectivity. Theoretical modeling using DFT (M06-2X) was employed to understand the origin of this selectivity. The calculations provided a quantitative basis for Baldwin's rules in this system, showing that the transition state for the observed 4-exo-tet cyclization (leading to the four-membered azetidine) was energetically favored over the competing 5-endo-tet pathway (which would lead to a five-membered pyrrolidine). nih.govacs.org This kinetic control, as revealed by the computational model, successfully explained the formation of the observed product.

Applications in Advanced Organic Synthesis and Materials Science Research

A Chiral Building Block in the Synthesis of Complex Molecules

The inherent chirality and dual functionality of 2-(oxiran-2-yl)ethan-1-ol make it an attractive starting material for the asymmetric synthesis of a variety of complex organic molecules. Its strategic application allows for the efficient introduction of specific stereocenters, a crucial aspect in the synthesis of pharmacologically active compounds and natural products.

Crafting Biologically Active Substances

This compound serves as a key intermediate in the synthesis of various biologically active substances. google.com One notable example is its potential role in the synthesis of intermediates for proteasome inhibitors like (+)-Lactacystin. The core structure of such molecules often contains β-hydroxy-α-amino acids or γ-amino-β-hydroxy acids. nih.govmdpi.comnih.govnih.govresearchgate.net The synthesis of these crucial fragments can be approached through the stereoselective elaboration of chiral epoxy alcohols. For instance, a synthetic pathway could involve the conversion of a chiral epoxy alcohol into a γ-amino-β-hydroxy acid, which is a key segment of certain natural products with potent biological activity. researchgate.net

| Precursor Class | Target Biologically Active Moiety |

| Chiral Epoxy Alcohols | β-Hydroxy-α-amino acids |

| Chiral Epoxy Alcohols | γ-Amino-β-hydroxy acids |

An Intermediate for Chiral 1-Aryl-1,3-Diols in Pharmaceutical Synthesis

Chiral 1,3-diols, particularly those bearing an aryl substituent, are important structural motifs found in a range of pharmacologically active compounds. nih.govnih.govfigshare.comrsc.orgmdpi.comresearchgate.netresearchgate.net The synthesis of these diols can be achieved through the regioselective ring-opening of chiral epoxides like this compound. This transformation is often accomplished using organometallic reagents, such as aryl Grignard reagents or organocuprates, which act as nucleophiles. mdpi.comyoutube.comyoutube.com

The reaction proceeds via a nucleophilic attack on one of the epoxide carbons. In the case of this compound, the attack of an aryl nucleophile, facilitated by a copper catalyst, can lead to the formation of a 1-aryl-1,3-diol. The stereochemistry of the resulting diol is controlled by the stereochemistry of the starting epoxy alcohol and the reaction mechanism.

Reaction Scheme: Synthesis of a Chiral 1-Aryl-1,3-Diol

Note: This is a generalized scheme. Actual reaction conditions and stereochemical outcomes may vary.

A Precursor for the Synthesis of Orthogonally Protected Lanthionines

Lanthionines are non-proteinogenic amino acids characterized by a thioether linkage and are key components of lantibiotics, a class of potent peptide antibiotics. nih.govnih.gov The synthesis of orthogonally protected lanthionines is a critical step in the total synthesis of these complex peptides. researchgate.netamanote.com One established strategy for lanthionine (B1674491) synthesis involves the nucleophilic ring-opening of aziridine-2-carboxylates. nih.gov

A potential synthetic route from this compound to a lanthionine precursor involves the conversion of the epoxide to an aziridine. This can be achieved through a two-step process: conversion of the vicinal diol (after epoxide opening) to a 2-amino alcohol, followed by ring closure to form the aziridine. nih.govorganic-chemistry.orgrsc.org The resulting N-protected aziridine-2-ethanol can then undergo ring-opening with a protected cysteine derivative to form the lanthionine backbone.

| Starting Material | Key Intermediate | Target Moiety |

| This compound | N-Protected Aziridine-2-ethanol | Orthogonally Protected Lanthionine |

Application in the Preparation of Natural Product Analogues

The structural motif of an epoxy alcohol is present in numerous natural products, including insect pheromones. researchgate.net The synthesis of these semiochemicals often relies on the use of chiral epoxy alcohols as key building blocks. While direct use of this compound in the synthesis of a specific pheromone is not widely documented, structurally related C4 epoxy alcohols are employed. For instance, the synthesis of (-)-Eldanolide, the wing gland pheromone of the male African sugar-cane borer, utilizes (S)-3,4-epoxybutan-1-ol, a close structural analog. The synthesis involves the regioselective opening of the epoxide ring with an appropriate organocuprate reagent to construct the carbon skeleton of the pheromone. This highlights the utility of small, chiral epoxy alcohols in the stereocontrolled synthesis of complex natural product analogues.

Exploration as a Monomer in Specialized Polymer Synthesis

The presence of both a polymerizable epoxide ring and a pendant hydroxyl group makes this compound an intriguing monomer for the synthesis of specialized polymers. The ring-opening polymerization of the epoxide can lead to polyether backbones, while the hydroxyl groups provide sites for further functionalization, influencing the polymer's properties and potential applications. acs.org

A Building Block for the Design of Functional Polymers

The hydroxyl functionality of this compound is a key feature that allows for the design of functional polymers. polysciences.com Through ring-opening polymerization, typically initiated by cationic or anionic initiators, polyethers with pendant hydroxyl groups can be synthesized. rsc.orgnih.govtu-dresden.deresearchgate.netbiu.ac.ilwiley.com These hydroxyl groups can then be chemically modified to introduce a wide range of functionalities, thereby tailoring the polymer's properties for specific applications.

For example, these hydroxyl groups can be used to attach bioactive molecules, targeting ligands, or other polymer chains, leading to materials with applications in drug delivery and diagnostics. Furthermore, the inherent hydrophilicity imparted by the hydroxyl groups makes these polymers candidates for the development of biocompatible materials. Polymers derived from hydroxyl-functionalized epoxides are being explored for their potential in biomedical applications due to their favorable properties. researchgate.netnih.govnih.gov Research into the polymerization of structurally similar monomers, such as glycidol (B123203), has led to the development of hyperbranched polyglycerols with applications in biomedicine. google.com The controlled polymerization of this compound could offer a pathway to linear polyethers with regularly spaced hydroxyl groups, providing a well-defined scaffold for the creation of advanced functional and biocompatible polymers. specificpolymers.comresearchgate.net

| Polymerization Method | Resulting Polymer Architecture | Potential Applications |

| Cationic Ring-Opening | Linear Polyether with Pendant Hydroxyls | Drug Delivery, Biocompatible Coatings |

| Anionic Ring-Opening | Linear Polyether with Pendant Hydroxyls | Functional Scaffolds, Hydrogels |

Development of Polymerization Techniques for Epoxy Alcohols

The dual functionality of epoxy alcohols, such as this compound, containing both a reactive oxirane ring and a hydroxyl group, presents unique opportunities and challenges in polymer synthesis. The hydroxyl group is not merely a passive substituent; it can actively participate in the polymerization process, influencing reaction kinetics, mechanism, and the final polymer architecture. Researchers have developed and adapted several polymerization techniques to leverage this dual reactivity, leading to the creation of polymers with tailored structures and properties, such as hyperbranched polymers and poly(ether-alcohols). The primary methods explored for the polymerization of epoxy alcohols include cationic, anionic, and step-growth polyaddition mechanisms.

Cationic Ring-Opening Polymerization (CROP)

Cationic polymerization of epoxy alcohols, often initiated by UV irradiation in the presence of cationic photoinitiators, is a rapid and efficient method. researchgate.net The presence of the hydroxyl group has been found to markedly accelerate the rate of epoxide ring-opening polymerization compared to analogous epoxides lacking this functionality. researchgate.net This rate enhancement is attributed to the "activated monomer" (AM) mechanism.

In the AM mechanism, the hydroxyl group of an epoxy alcohol monomer is protonated by the initiator (a Brønsted or Lewis acid) to form an oxonium ion. This activated monomer then reacts with the hydroxyl group of another monomer molecule. This process is distinct from the conventional active chain end (ACE) mechanism where the active species is at the end of the growing polymer chain. researchgate.net The continuous activation of individual monomers and their subsequent reaction leads to the formation of polymers, which are often characterized by a hyperbranched structure due to the multiple reactive sites. researchgate.net Commonly used initiators for cationic photopolymerization include diaryliodonium salts. researchgate.net

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of epoxides is a well-established industrial process, typically initiated by nucleophiles such as hydroxides or alkoxy groups that attack and open the strained three-membered ether ring. researchgate.netlibretexts.org In the case of epoxy alcohols, the intrinsic hydroxyl group can act as an internal initiator following deprotonation by a strong base.

Alternatively, the polymerization can be catalyzed by Lewis bases, such as tertiary amines or imidazoles. wiley-vch.de Research on the ring-opening mechanism of epoxides in the presence of both tertiary amines and alcohols has shown that an alkoxy anion, generated from the alcohol, is the species that initiates the polymerization by attacking the epoxy ring. rsc.org The positively charged tertiary amine then acts as a counter-ion. rsc.org This approach allows for the synthesis of polyethers, with the propagation proceeding through an alkoxide intermediate. wiley-vch.de

Epoxy-Alcohol Polyaddition

A distinct approach from chain-growth CROP and AROP is the step-growth polyaddition of epoxides and alcohols. This method has been investigated for the polymerization of bio-based epoxides with diols, using catalysts like imidazoles. acs.org This reaction proceeds via a controlled alternating copolymerization between the epoxy and alcohol functional groups. acs.org

The mechanism involves the catalyst activating the hydroxyl group, which then attacks an epoxy ring, forming an ether linkage and a new secondary alcohol. This newly formed alcohol can then react with another epoxy group, continuing the polymer chain growth. This technique results in the formation of linear or crosslinked poly(ether-alcohols) and is characterized as a step-growth polymerization process. acs.orgksu.edu.sa

Summary of Polymerization Techniques

The following table summarizes the key aspects of the different polymerization techniques developed for epoxy alcohols.

| Polymerization Technique | Typical Initiators/Catalysts | Key Mechanism Features | Resulting Polymer Architecture |

| Cationic Ring-Opening Polymerization (CROP) | Diaryliodonium salts, Brønsted/Lewis acids researchgate.netwiley-vch.de | Activated Monomer (AM) mechanism; Hydroxyl group accelerates polymerization. researchgate.net | Hyperbranched researchgate.net |

| Anionic Ring-Opening Polymerization (AROP) | Alkoxides, Hydroxides, Tertiary Amines, Imidazoles libretexts.orgwiley-vch.de | Nucleophilic attack by an alkoxide on the epoxy ring; propagation via alkoxide intermediate. wiley-vch.dersc.org | Linear or Branched Polyethers |

| Epoxy-Alcohol Polyaddition | Imidazoles, Tertiary Amines acs.org | Step-growth mechanism; controlled alternating addition of alcohol and epoxy groups. acs.org | Poly(ether-alcohols) acs.org |

Biological and Biomedical Research Investigations

Mechanistic Basis of Bioactivity Related to Epoxide Reactivity

The biological activity of many epoxide-containing compounds is directly linked to the reactivity of the three-membered ether ring. This ring is susceptible to nucleophilic attack, leading to covalent modification of biological macromolecules.

The epoxide group is a potent electrophile that readily reacts with various biological nucleophiles. researchgate.net Due to significant ring strain, the oxirane ring can be opened by both strong and weak nucleophiles. masterorganicchemistry.comyoutube.comkhanacademy.org In a biological context, the nucleophilic side chains of amino acids in proteins (such as cysteine, histidine, and lysine) and the nitrogen atoms in DNA bases can act as nucleophiles.

Under physiological conditions, this reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a stable covalent bond. masterorganicchemistry.com This alkylation of essential biomolecules can alter their structure and function, which is the fundamental mechanism for both the therapeutic effects and toxicity of some epoxides. The reaction is versatile, as it can occur under both acidic and basic conditions, influencing the regioselectivity of the ring-opening. masterorganicchemistry.comyoutube.com

| Biological Nucleophile | Functional Group | Resulting Adduct |

| Cysteine Residue (in proteins) | Thiol (-SH) | Thioether |

| Histidine Residue (in proteins) | Imidazole Ring | N-alkylated Imidazole |

| Lysine Residue (in proteins) | Amine (-NH₂) | Secondary Amine |

| DNA Bases (e.g., Guanine) | Exocyclic Amino Groups / Ring Nitrogens | DNA Adduct |

Derivatives in Drug Discovery and Development

2-(Oxiran-2-yl)ethan-1-ol serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its two functional groups allow for sequential or orthogonal chemical modifications, enabling the construction of diverse molecular architectures.

Enantiopure epoxides are highly valued as intermediates in the synthesis of biologically active compounds. researchgate.net The this compound structure can be considered a key "synthon" or building block. For instance, phenylpropenes like eugenol (B1671780), which contain related structural motifs, are used as precursors for a wide range of bioactive compounds, including those with anticancer, antimicrobial, and antioxidant properties. researchgate.net The epoxide functionality allows for the introduction of various substituents and the creation of chiral centers, which are often crucial for biological activity. Research has shown that various oxirane derivatives possess anti-inflammatory, analgesic, and antimicrobial activities. uniag.skresearchgate.net

Epoxy-functionalized building blocks are instrumental in the design of potent enzyme inhibitors. The ring-opening of an epoxide can generate a hydroxyl group at a specific stereochemical position, which can mimic the transition state of an enzyme-catalyzed reaction, leading to strong binding and inhibition.

BACE-1 Inhibitors: The development of inhibitors for β-secretase (BACE-1) is a major goal in Alzheimer's disease research. nih.gov Many potent BACE-1 inhibitors incorporate a hydroxyethylene or hydroxyethylamine isostere, which is designed to mimic the tetrahedral intermediate of APP (amyloid precursor protein) cleavage. nih.gov Epoxy-functionalized synthons are ideal precursors for creating these isosteres. The reaction of an epoxide with an appropriate nucleophile (e.g., an amine) generates the core structure found in numerous advanced BACE-1 inhibitors. nih.govnih.gov

Cholinesterase Inhibitors: Acetylcholinesterase (AChE) inhibitors are used to treat the symptoms of Alzheimer's disease. nih.gov The design of new AChE inhibitors often involves creating molecules that can fit within the active site gorge of the enzyme. While not directly synthesized from this compound, complex hybrids have been created by linking bioactive scaffolds, a strategy where a versatile linker derived from an epoxy synthon could be employed. semanticscholar.org The synthesis of novel phthalimide-based compounds has also been explored for their anti-acetylcholinesterase effects. nih.gov

| Enzyme Target | Inhibitor Class / Precursor Type | Example Bioactive Core | Reported Activity (General) |

| BACE-1 | Hydroxyethylene-based peptidomimetics | Isophthalamide derivatives | K |

| BACE-1 | Amino-oxazoline core structures | Functionalized 3-aza-2-fluoroxanthene | IC |

| Cholinesterases | Tacrine Hybrids | Oleanolic acid-tacrine conjugates | Significant inhibitory activities against AChE semanticscholar.org |

| Cholinesterases | Phthalimide-based compounds | 2-phenylethyl)piperazin-1-yl)ethyl)isoindoline | IC |

Contribution to Biocompatible Materials Development

The development of biocompatible polymers is a cornerstone of modern medicine, particularly for applications like drug delivery and tissue engineering. nih.govmerckmillipore.com Small, functional molecules are often used to build or modify polymer backbones to impart desired properties such as biodegradability, solubility, and drug-loading capacity. mdpi.com

This compound is a prime candidate for use as a precursor in creating materials for drug delivery systems. mdpi.com Both the hydroxyl and epoxide groups can participate in polymerization reactions. For example, the hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters (like lactide or caprolactone) to form biodegradable polyesters. merckmillipore.com

Furthermore, the epoxide ring can be used to graft the molecule onto existing biocompatible polymers such as chitosan (B1678972) or gelatin. nih.gov This functionalization can introduce hydrophilic side chains, potentially improving the water solubility of a polymer or providing reactive handles for attaching drug molecules. The use of such precursors allows for the precise engineering of nanocarriers, like micelles or nanoparticles, designed to encapsulate therapeutic agents and release them in a controlled manner. merckmillipore.comsciforum.net Polysaccharides, in particular, are widely studied for creating injectable drug delivery systems due to their excellent biocompatibility and low toxicity. researchgate.net

Future Perspectives and Emerging Research Areas

Development of Novel Asymmetric Synthesis Routes

The synthesis of enantiomerically pure 2-(Oxiran-2-yl)ethan-1-ol is a critical endeavor, as the stereochemistry of the epoxide ring significantly influences the biological activity and material properties of its derivatives. Future research is intensely focused on developing more efficient and selective asymmetric synthesis methodologies.

Kinetic resolution of racemic 3,4-epoxy-1-butanol is another area of active investigation. This technique involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer enriched. Lipases and other enzymes are being explored as biocatalysts for highly efficient kinetic resolutions via transesterification or hydrolysis, offering a green and powerful tool for accessing both enantiomers of the target molecule. A patent has described a method for producing enantiomerically pure 2-(oxiran-2-yl)-ethanol from malic acid, showcasing a chiral pool synthesis approach. ucdavis.edu

Furthermore, the exploration of dynamic kinetic resolution (DKR) , where the unreactive enantiomer is racemized in situ, allowing for a theoretical 100% yield of the desired enantiomer, presents a significant opportunity. The design of novel catalyst systems that can facilitate both the racemization and the stereoselective reaction is a challenging but highly rewarding research direction.

| Catalyst/Method | Substrate | Enantiomeric Excess (ee) | Yield | Reference |

| Sharpless Asymmetric Epoxidation | Allylic Alcohols | >90% | Good to High | General Literature |

| Lipase-mediated Kinetic Resolution | Racemic Epoxy Alcohols | >99% | ~50% (for one enantiomer) | General Literature |

| Chiral Phosphoric Acid Catalysis | Imines | High | High | General Literature hacettepe.edu.tr |

| Cinchona Alkaloid-based Catalysts | Various | High | Good to High | General Literature |

Exploration of Unprecedented Reactivity and Cascade Reactions

The inherent reactivity of the epoxide and alcohol functionalities in this compound provides a rich landscape for discovering novel chemical transformations. Future research will undoubtedly focus on harnessing this reactivity to construct complex molecular architectures in a single step through cascade reactions .

A key area of exploration is the intramolecular ring-opening of the epoxide by the tethered hydroxyl group. This process can lead to the formation of valuable heterocyclic compounds, such as substituted tetrahydrofurans and tetrahydropyrans, which are common motifs in natural products and pharmaceuticals. Research into catalysts that can control the regioselectivity of this ring-opening (i.e., attack at the C3 vs. C4 position of the butanol backbone) is of paramount importance. For instance, the use of diarylborinic acid as a catalyst has been shown to promote regioselective ring-opening of 3,4-epoxy alcohols.

Furthermore, the development of tandem reactions where the initial ring-opening event triggers a subsequent transformation is a major goal. For example, the nucleophilic addition to the epoxide could be coupled with a cyclization, rearrangement, or cross-coupling reaction, thereby rapidly increasing molecular complexity. Organocatalysis is emerging as a powerful tool to mediate such transformations under mild and environmentally benign conditions.

The investigation of the reactivity of this compound under various conditions, including photochemical, electrochemical, and enzymatic catalysis, is also expected to reveal unprecedented reaction pathways and lead to the synthesis of novel functional molecules.

Advancements in Computational Design of Functionalized Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. In the context of this compound, these techniques are poised to accelerate the discovery and development of novel derivatives with tailored properties.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to elucidate the mechanisms of reactions involving this compound. nih.govrsc.org By understanding the transition states and reaction pathways of, for example, epoxide ring-opening reactions, researchers can rationally design catalysts and reaction conditions to favor specific outcomes. Theoretical computations have been used to explain the regioselectivity in the ring-opening reactions of epoxy alcohols, suggesting that the reaction can be kinetically controlled depending on the transition state. hacettepe.edu.trresearchgate.net

Molecular dynamics (MD) simulations can be used to study the conformational behavior of this compound and its derivatives, particularly in the context of their interaction with biological macromolecules or their role as monomers in polymer synthesis. arxiv.orgresearchgate.netdavidpublisher.comnasa.gov This can aid in the design of new drugs, materials, and catalysts.

Furthermore, in silico screening of virtual libraries of this compound derivatives can be used to identify candidates with desired properties, such as specific binding affinities to a target protein or optimized physical properties for a particular application. This computational-first approach can significantly reduce the time and resources required for experimental synthesis and testing.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Mechanistic studies of ring-opening reactions | Understanding of transition states and regioselectivity |

| Molecular Dynamics (MD) | Polymer simulations, interaction with biomolecules | Conformational analysis, prediction of material properties |

| In Silico Screening | Drug discovery, materials design | Identification of lead compounds with desired properties |

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding chemical research and development. This compound, with its potential to be derived from renewable resources, is well-positioned to play a significant role in the transition towards a more sustainable chemical industry.